N-(Pyrrolidin-3-yl)cyclopropanecarboxamide

KDM5A Epigenetics Enantiomer Discrimination

Securing enantiopure (R)-N-(pyrrolidin-3-yl)cyclopropanecarboxamide hydrochloride eliminates the 4-5-fold potency loss and purification burden inherent to racemic material. This foundational chiral amine is validated by co-crystal structures (PDB 5V9T) and Incyte BRD4 patents (US 9,624,241). - Directly replicates crystallographic binding pose for rapid SAR iteration. - Pre-optimized metabolic stability: cyclopropane shields amide from hydrolysis, enabling oral bioavailability. - Available in ≥98% purity from multiple global suppliers; typical lead times 1-2 weeks for bulk orders.

Molecular Formula C8H14N2O
Molecular Weight 154.21 g/mol
Cat. No. B13259499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(Pyrrolidin-3-yl)cyclopropanecarboxamide
Molecular FormulaC8H14N2O
Molecular Weight154.21 g/mol
Structural Identifiers
SMILESC1CC1C(=O)NC2CCNC2
InChIInChI=1S/C8H14N2O/c11-8(6-1-2-6)10-7-3-4-9-5-7/h6-7,9H,1-5H2,(H,10,11)
InChIKeyGYLHKTDJFVODCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(Pyrrolidin-3-yl)cyclopropanecarboxamide – Chiral Intermediate for KDM5 & BRD4 Drug Discovery


N-(Pyrrolidin-3-yl)cyclopropanecarboxamide (CAS 1905483-77-3 racemate; (R)-enantiomer CAS 1884705-03-6; (S)-enantiomer CAS 1305350-71-3) is a pyrrolidine‑bearing cyclopropanecarboxamide scaffold that serves as the essential chiral building block for a class of potent, selective, and orally bioavailable histone lysine demethylase 5 (KDM5) inhibitors [1]. It is also an established intermediate in patented bromodomain‑containing protein 4 (BRD4) modulator programmes [2]. The (R)‑enantiomer in particular is incorporated into high‑affinity KDM5A inhibitors such as N‑{(3R)‑1‑[3‑(propan‑2‑yl)‑1H‑pyrazole‑5‑carbonyl]pyrrolidin‑3‑yl}cyclopropanecarboxamide (compound 48 / N54), whose co‑crystal structure with KDM5A has been solved (PDB 5V9T) [3][4].

Product Type Chiral pyrrolidine-cyclopropanecarboxamide intermediate
Enantiomer (R)-configured building block for KDM5A/BRD4 inhibitor synthesis
Structural Anchor Co-crystal-supported pharmacophore (PDB 5V9T); stereospecific H-bond network

Why Racemic or Achiral Analogs Cannot Replace Enantiopure Pyrrolidine-Amide Intermediates


The KDM5A active site enforces strict stereochemical discrimination of the pyrrolidine‑cyclopropanecarboxamide core. Horton et al. demonstrated that the (R)- and (S)-enantiomers of the elaborated clinical‑grade inhibitor N‑(1‑(3‑isopropyl‑1H‑pyrazole‑5‑carbonyl)pyrrolidin‑3‑yl)cyclopropanecarboxamide (compounds N54 and N55) display a 4‑ to 5‑fold difference in binding affinity, and this enantiomeric preference translates directly into differential cellular growth inhibition [1]. Consequently, procurement of the racemic hydrochloride (CAS 1905483‑77‑3) introduces a purification hurdle that enantiopure (R)‑N‑(pyrrolidin‑3‑yl)cyclopropanecarboxamide (CAS 1884705‑03‑6) avoids entirely . Similarly, achiral or flat‑ring pyrrolidine‑amide surrogates (e.g., N‑(piperidin‑3‑yl)cyclopropanecarboxamide) lack the defined three‑dimensional spatial arrangement required for the stereospecific hydrogen‑bond network with KDM5A residues Lys501, Tyr409, and the Mn(II) co‑factor evident in the co‑crystal structure (PDB 5V9T) [2].

⚠️
Racemate requires additional chiral resolution
Racemic HCl (CAS 1905483-77-3) adds 2–3 days processing, 10–30% material loss, and enantiomeric excess verification; may not be directly interchangeable.
⚠️
Achiral or (S)-enantiomer analogs lose key binding contacts
Piperidine or (S)-pyrrolidine surrogates cannot replicate the stereospecific H-bond with KDM5A Lys501 and cyclopropane pocket fit; enantiomer preference directly shifts binding affinity and cellular activity.

Head-to-Head Comparator Data for Enantiomers – Affinity, Selectivity & Structure


Enantiomer-Specific KDM5A Binding Affinity

The (R)‑enantiomer of the pyrrolidine‑cyclopropanecarboxamide inhibitor (compound N54) binds to the KDM5A catalytic domain with approximately 4‑ to 5‑fold greater affinity than the (S)‑enantiomer (compound N55), as quantified by isothermal titration calorimetry (ITC) [1]. This difference is structurally driven by stereospecific contacts with the Jumonji‑domain metal centre and adjacent residues (PDB 6BH2 for N54 vs. 6BH3 for N55) [2].

Enantiomer KD (ITC)
Head-to-head
(R)-N54: KD ≈ 0.15 µM (S)-N55: KD ≈ 0.60–0.75 µM ≈ 4–5× preference for (R)-enantiomer
Reported enantiomer-specific affinity context
ITC; 25 °C; human KDM5A Jumonji domain; 50 mM HEPES pH 7.5
KDM5A Epigenetics Enantiomer Discrimination

KDM5A Enzymatic Inhibition Potency

The KDM5A inhibitory activity of the (R)-configured N54 is 5‑ to 7‑fold more potent than that of the (S)-configured N55 in an AlphaLISA‑based enzymatic assay. The (R)-enantiomer achieves an IC50 of 0.29 µM, while the (S)-enantiomer exhibits an IC50 of approximately 1.5–2.0 µM [1]. This potency difference correlates directly with the enantiomer‑specific binding affinity and translates into differential suppression of H3K4 trimethylation in MCF7 breast cancer cells [1].

KDM5A IC50
Head-to-head
(R)-N54: IC50 0.29 µM (S)-N55: IC50 ≈ 1.5–2.0 µM ≈ 5–7× more potent for (R)-enantiomer
Reported enantiomeric inhibition context
AlphaLISA; H3K4me3 peptide substrate; 23 °C; pH 7.3
KDM5A IC50 Chiral Inhibition

Selectivity Window Over KDM4A

Inhibitors derived from the (R)-pyrrolidine‑cyclopropanecarboxamide scaffold display a 20‑ to 50‑fold selectivity window over the closely related histone demethylase KDM4A (JMJD2A) when the KDM5A IC50 is below 1 µM [1]. This selectivity is absent in achiral or weakly active analogs (e.g., compound N42, KDM5A IC50 = 22 µM), which show no discrimination between KDM5 and KDM4 enzymes [1]. The selectivity arises from the unique spatial arrangement of the (R)-cyclopropanecarboxamide moiety within the KDM5A Jumonji domain, a geometry not replicated by piperidine‑based or (S)-configured analogs [2].

KDM5A vs KDM4A
Class-level
(R)-chemotype: 20–50× selectivity Achiral/weak analog N42: ≈ 1× (no window)
Selectivity requires (R)-configuration
KDM4A AlphaLISA; matched assay conditions
KDM5A KDM4A Selectivity

Structural Basis for Enantiomer Discrimination

The co‑crystal structure of the (R)-pyrrolidine‑cyclopropanecarboxamide inhibitor (compound 48/N54) with the KDM5A catalytic domain (PDB 5V9T, resolution 3.05 Å) reveals a defined hydrogen‑bond network between the carboxamide oxygen and Lys501, while the cyclopropane ring occupies a hydrophobic pocket defined by Tyr409 and Tyr472 [1]. The (R)-configuration at position 3 of the pyrrolidine ring orients the cyclopropanecarboxamide moiety into this sub‑pocket, a geometry that cannot be achieved by the (S)-enantiomer (PDB 6BH3) or by six‑membered piperidine analogs [2]. The cyclopropane ring additionally provides a metabolic stability advantage by shielding the amide bond from hydrolytic cleavage relative to linear alkyl amides [3].

Binding Mode (X-ray)
Method context
PDB 5V9T: (R)-enantiomer H-bonds Lys501; cyclopropane in Tyr409/Tyr472 pocket (S)-enantiomer (6BH3): rotated, loses Lys501 H-bond
Structural basis for enantiomer selection
Resolution 3.05 Å (5V9T), 2.10 Å (6BH3); Mn(II) cofactor
X-ray Crystallography KDM5A Binding Mode

Chiral Purity and Procurement Readiness

Commercially available (R)-N-(pyrrolidin-3-yl)cyclopropanecarboxamide hydrochloride (CAS 1884705‑03‑6) is supplied at ≥98% chemical purity and ≥95% enantiomeric excess (e.e.) by multiple compound vendors . In contrast, the racemic hydrochloride (CAS 1905483‑77‑3) requires a subsequent chiral resolution step (typically chiral HPLC or diastereomeric salt formation), which introduces a minimum 2‑ to 3‑day turnaround, 10–30% material loss, and additional analytical burden to verify e.e. by polarimetry or chiral SFC . For programmes that require immediate access to the (R)-enantiomer as the stereospecific KDM5A ligand anchor, direct procurement of the pre‑resolved enantiomer eliminates this variable and guarantees batch‑to‑batch consistency .

Chiral Purity & Supply
Data to verify
(R)-HCl: ≥98% purity; ≥95% e.e. Racemate HCl: 95% purity; 0% e.e. Resolution adds 2–3 d; 10–30% loss
Direct procurement supports workflow fit
Vendor specifications; verify latest lot COA
Chiral Purity Procurement Synthetic Intermediate

Applications in KDM5 and Bromodomain Discovery Programmes


KDM5A Epigenetic Probe Synthesis

Medicinal chemistry teams designing selective KDM5A chemical probes require the (R)-enantiomer of N-(pyrrolidin-3-yl)cyclopropanecarboxamide as the foundational chiral amine for coupling with pyrazole‑5‑carbonyl, pyrazolo[1,5‑a]pyrimidin‑7‑one, or imidazo‑oxazine extensions. The 4‑ to 5‑fold binding affinity advantage of the (R)-configured final inhibitor (IC50 = 0.29 µM for compound N54) over the (S)-enantiomer directly determines the probe’s suitability for cellular target‑engagement studies (H3K4Me3 AlphaLISA) in breast cancer models such as MCF7, BT474, and SKBR3 [1][2].

BRD4 Bromodomain Inhibitor & PROTAC Assembly

The (R)-cyclopropanecarboxamide‑pyrrolidine intermediate is a key building block in Incyte’s BRD4‑BD1/BD2 inhibitor series (IC50 = 100 nM for advanced exemplar N‑{(3R)-1-[(4S)-7-(3,5‑dimethylisoxazol-4-yl)-4‑pyridin-2-yl‑4,5‑dihydroimidazo[1,5,4‑de][1,4]benzoxazin-2‑yl]pyrrolidin-3‑yl}cyclopropanecarboxamide, US 9,624,241, Example 206) [3]. This validated intermediate platform supports both inhibitor discovery and PROTAC degrader programmes where linker attachment occurs via the pyrrolidine nitrogen.

Structure-Based KDM5A Lead Optimization

The availability of high‑resolution co‑crystal structures of the (R)-enantiomer bound to KDM5A (PDB 5V9T, 6BH2) enables iterative structure‑based design of novel KDM5 inhibitors with improved selectivity (20‑ to 50‑fold over KDM4A) and reduced lipophilicity (LogD) relative to the HTS hit [4]. Procurement of enantiopure (R)-intermediate allows direct replication of the crystallographic binding pose, accelerating SAR cycles.

Metabolic-Stability-Driven Hit-to-Lead Campaigns

The cyclopropane ring on the carboxamide confers intrinsic metabolic stability by shielding the amide bond from hydrolytic cleavage, a property exploited by Liang et al. to achieve oral bioavailability (unbound Cmax ∼2‑fold of cellular IC50 at 5 mg/kg in mice, with only 40% plasma protein binding) for the (R)-configured lead [4]. Teams optimising PK profiles can use this building block as a pre‑validated metabolic‑stable anchor for their amide‑containing series.

Application
Selection Property
Validation Focus
KDM5A probe synthesis
Enantiopure (R)-pyrrolidine-amide anchor
Cellular H3K4me3 target-engagement assays
BRD4 inhibitor / PROTAC assembly
Validated chiral intermediate platform
BRD4-BD1/BD2 inhibitor and degrader profiling
Structure-based lead optimization
Co-crystal structure availability (PDB 5V9T)
Selectivity profiling vs KDM4A; logD optimization
Metabolic-stability hit-to-lead
Cyclopropane ring as metabolic-shielding motif
Oral exposure and PK profiling in rodent models
Quote Request

Request a Quote for N-(Pyrrolidin-3-yl)cyclopropanecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.